5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound notable for its unique molecular structure, which includes a bromine atom and a triazole ring. Its molecular formula is with a molecular weight of approximately 247.09 g/mol. The compound features an oxolane moiety, contributing to its distinct chemical properties and potential biological activities, particularly in the fields of medicinal chemistry and agricultural science .
This compound can be classified as a triazole derivative, which is a class of compounds often associated with various biological activities, including antimicrobial and anticancer properties. The presence of the oxolane group enhances its chemical reactivity and solubility in biological systems. It is listed under the CAS number 1700344-52-0, indicating its recognized status in chemical databases .
The synthesis of 5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine can be achieved through several methods:
Industrial production may involve optimizing these synthetic routes for higher yields and purity. Techniques such as automated reactors and continuous flow systems are often employed to ensure consistent production quality.
The structure of 5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine features:
The InChI key for this compound is PRBXCHPOVNMKCY-UHFFFAOYSA-N, and its canonical SMILES representation is CC1CCC(O1)CN2C(=NC(=N2)N)Br . These identifiers are crucial for database searches and computational modeling.
5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical transformations typical of triazole derivatives:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific biological targets. It can bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways depend on the biological system being studied but are essential for understanding its therapeutic potential.
The physical properties of 5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 247.09 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The compound's chemical properties make it suitable for various applications in medicinal chemistry due to its potential biological activities against bacterial strains and cancer cells .
5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 467-14-1
CAS No.: 2514-52-5